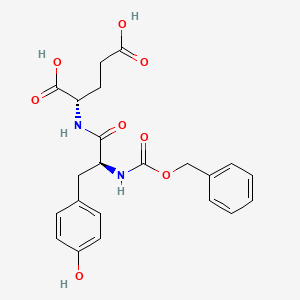
Desmethyl Prucalopride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Prucalopride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl Prucalopride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce or modify functional groups on the benzofuran or piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further used in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Desmethyl Prucalopride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Prucalopride and other related compounds.
Biology: Studied for its interactions with 5-HT4 receptors and its potential effects on gastrointestinal motility.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Desmethyl Prucalopride exerts its effects primarily through its interaction with 5-HT4 receptors. These receptors are involved in the regulation of gastrointestinal motility. By stimulating these receptors, this compound enhances the release of neurotransmitters that promote bowel movements. This mechanism is similar to that of Prucalopride, but this compound may have different pharmacokinetic properties due to its structural differences .
Comparaison Avec Des Composés Similaires
Prucalopride: The parent compound, known for its high selectivity for 5-HT4 receptors and its use in treating chronic idiopathic constipation.
Tegaserod: Another 5-HT4 receptor agonist used for similar indications but with a different safety profile.
Cisapride: A less selective 5-HT4 receptor agonist with significant cardiac side effects.
Uniqueness: Desmethyl Prucalopride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Prucalopride. These differences can be leveraged to develop new therapeutic agents with improved efficacy and safety profiles .
Propriétés
Numéro CAS |
1599434-55-5 |
|---|---|
Formule moléculaire |
C17H24ClN3O3 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[1-(3-hydroxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C17H24ClN3O3/c18-14-10-13(16-12(15(14)19)4-9-24-16)17(23)20-11-2-6-21(7-3-11)5-1-8-22/h10-11,22H,1-9,19H2,(H,20,23) |
Clé InChI |
WGPKFPITTNLUMI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)








![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)



